molecular formula C32H32N2O7 B15034541 4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid

4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid

Cat. No.: B15034541
M. Wt: 556.6 g/mol
InChI Key: MNVGOQCVRBJFQQ-UHFFFAOYSA-N
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Description

4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the phenyl and trimethoxyphenyl groups through various coupling reactions. The final step involves the addition of the butanoic acid moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the core structure and may have similar biological activities.

    Phenyl-substituted analogs: Compounds with phenyl groups in different positions can provide insights into structure-activity relationships.

    Trimethoxyphenyl derivatives: These compounds are useful for studying the effects of methoxy groups on biological activity.

Uniqueness

4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H32N2O7

Molecular Weight

556.6 g/mol

IUPAC Name

4-oxo-4-[7-oxo-9-phenyl-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid

InChI

InChI=1S/C32H32N2O7/c1-39-26-17-21(18-27(40-2)32(26)41-3)31-30-23(15-20(16-25(30)35)19-9-5-4-6-10-19)33-22-11-7-8-12-24(22)34(31)28(36)13-14-29(37)38/h4-12,17-18,20,31,33H,13-16H2,1-3H3,(H,37,38)

InChI Key

MNVGOQCVRBJFQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Origin of Product

United States

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